Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate typically involves a multi-step process. One common method includes the esterification of 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-fluoro-2-methylphenyl)-2-oxopropanoate.
Reduction: 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanol.
Substitution: 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorinated ester with different substituents on the phenyl ring.
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone: A compound with a similar phenyl ring structure but different functional groups.
Uniqueness
Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of a fluorine atom and a hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula : C₁₀H₁₁F O₃
Molar Mass : Approximately 192.19 g/mol
Functional Groups : Hydroxy group, fluoro-substituted phenyl group, and ester functionality.
The presence of the fluorine atom on the phenyl ring alters the compound's electronic properties, enhancing its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various microorganisms. For instance, studies have shown that it can inhibit the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve:
- Enzyme Inhibition : The compound likely interacts with enzymes critical for bacterial survival.
- Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound reveal promising results. The following mechanisms are hypothesized:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as acetylcholinesterase and other metabolic pathways.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate | C₁₀H₁₁ClO₃ | Chlorine instead of fluorine; different reactivity |
Methyl 3-(4-bromophenyl)-2-hydroxypropanoate | C₁₀H₁₁BrO₃ | Bromine enhances reactivity; potential for higher biological activity |
Methyl 3-(4-methylphenyl)-2-hydroxypropanoate | C₁₀H₁₂O₃ | Methyl substitution alters electronic properties; differing biological effects |
This table illustrates how variations in halogen substitution can affect the biological activity and reactivity of these compounds.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on various derivatives of hydroxypropanoates demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts. This compound was among those showing significant inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Activity Research : In vitro studies have indicated that this compound can reduce cell viability in several cancer cell lines. The IC50 values for these effects were determined through dose-response assays, revealing a concentration-dependent response indicative of its potential as an anticancer agent.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
VKEWRBOXFXHPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)OC)O |
Origin of Product |
United States |
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